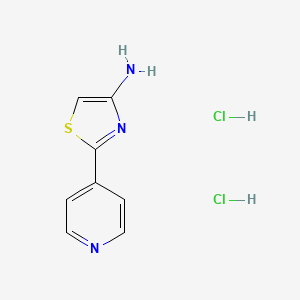

2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride

Overview

Description

The compound “2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride” belongs to a class of organic compounds known as heterocyclic compounds (specifically, a thiazole and a pyridine ring). These compounds contain a ring structure containing at least one nitrogen atom and one sulfur atom in its ring .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 2-(2-Pyridin-4-yl-vinyl)-1H-benzimidazole derivatives were prepared by condensation reaction from 3-pyridin-4-yl-acrylic acid and corresponding 1,2-phenylenediamines in polyphosphoric acid .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as 1H and 13C NMR, IR, MS, UV/Vis, and fluorescence spectroscopy . The structure of these compounds was confirmed by X-ray single crystal structure analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with other molecules. For example, the reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2,N]iridium(III) complex led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a light yellow solid form . The InChI code for a similar compound, 2-amino-2-(4-pyridinyl)ethanol dihydrochloride, is 1S/C7H10N2O.2ClH/c8-7(5-10)6-1-3-9-4-2-6;;/h1-4,7,10H,5,8H2;2*1H .Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

Research by Bhatia, Malkhede, and Bharatam (2013) on a closely related compound, N‐(Pyridin‐2‐yl)thiazol‐2‐amine, highlighted the existence of dynamic tautomerism and divalent N(I) character within this class of compounds. Quantum chemical analysis revealed six competitive isomeric structures, with a relative energy difference of approximately 4 kcal/mol. These structures possess divalent N(I) character, indicating a competitive tautomeric hydrogen accommodation between the thiazole and pyridine groups, enhancing their electron-donating properties. This property is significant in designing compounds for electronic materials and as intermediates in organic synthesis Bhatia, Malkhede, & Bharatam, 2013.

Structural Characterization and Hydrogen Bonding

Böck et al. (2021) conducted a study on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, showcasing different protonation sites and distinct hydrogen bonding patterns. This research is pivotal for understanding the solid-state chemistry and crystal engineering of such compounds, offering insights into their potential applications in material sciences and pharmaceuticals Böck et al., 2021.

Antimicrobial and Antifungal Activities

Research by Narayana et al. (2007) on 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, related derivatives, demonstrated significant antifungal and antibacterial activities. The compounds were synthesized by reacting (4-bromoacetyl)-2-chloropyridine with thiourea and substituted thioureas, indicating their potential in developing new antimicrobial agents Narayana et al., 2007.

Corrosion Inhibition for Copper

Farahati et al. (2020) explored the corrosion inhibition properties of 4-(pyridin-3-yl) thiazol-2-amine (PyTA) for copper in HCl solutions. The study found that PyTA is an effective corrosion inhibitor, with a maximum inhibition efficiency of 94% at 1 mM concentration. This research has implications for the development of new corrosion inhibitors for industrial applications Farahati et al., 2020.

Safety and Hazards

While specific safety data for this compound is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.2ClH/c9-7-5-12-8(11-7)6-1-3-10-4-2-6;;/h1-5H,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPESDQGCEYQQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

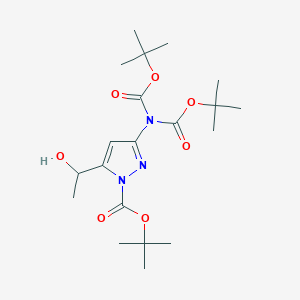

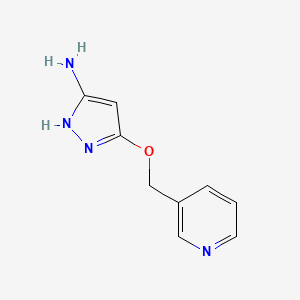

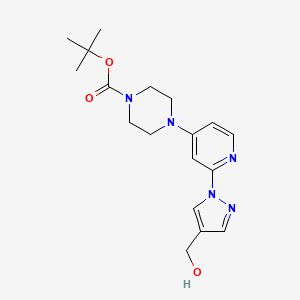

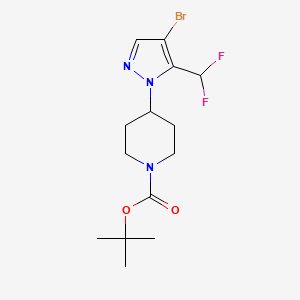

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)

![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)

![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)

![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)

![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)